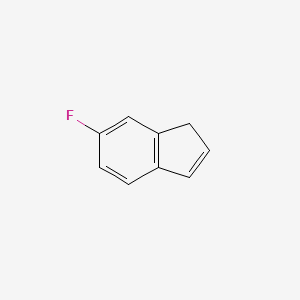

6-fluoro-1H-indene

CAS No.: 52163-88-9

Cat. No.: VC5949396

Molecular Formula: C9H7F

Molecular Weight: 134.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52163-88-9 |

|---|---|

| Molecular Formula | C9H7F |

| Molecular Weight | 134.153 |

| IUPAC Name | 6-fluoro-1H-indene |

| Standard InChI | InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 |

| Standard InChI Key | FSLIIWBFAARILH-UHFFFAOYSA-N |

| SMILES | C1C=CC2=C1C=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

6-Fluoro-1H-indene possesses a molecular formula of C₉H₇F (molecular weight: 134.15 g/mol) and features a bicyclic framework comprising a benzene ring fused to a cyclopentene moiety . The fluorine atom occupies the 6-position of the indene system, as confirmed by its SMILES notation (C1C=CC2=C1C=C(C=C2)F) and InChIKey (FSLIIWBFAARILH-UHFFFAOYSA-N) .

Tautomerism and Stereoelectronic Effects

The "1H" designation indicates the compound exists predominantly in the 1H-tautomeric form, where the double bond resides between positions 1 and 2 of the five-membered ring. Fluorine's strong electron-withdrawing character induces partial positive charge localization at the 5- and 7-positions of the aromatic system, potentially influencing reactivity in electrophilic substitution reactions .

Predicted Physicochemical Properties

Collision Cross-Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) predictions for 6-fluoro-1H-indene adducts reveal the following CCS values :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 135.06046 | 124.3 |

| [M+Na]⁺ | 157.04240 | 137.6 |

| [M+NH₄]⁺ | 152.08700 | 134.7 |

| [M-H]⁻ | 133.04590 | 126.5 |

These values assist in differentiating 6-fluoro-1H-indene from structural isomers during high-resolution mass spectrometric analyses.

Thermodynamic Stability

Derivatives and Functionalized Analogues

Chloroethyl Substituent: 3-(2-Chloroethyl)-6-fluoro-1H-indene

This derivative (C₁₁H₁₀ClF, MW 196.65 g/mol) exemplifies the compound's utility in medicinal chemistry. The chloroethyl side chain enables nucleophilic substitution reactions for attaching pharmacophores. Its synthesis likely involves radical alkylation or Grignard addition to 6-fluoro-1H-indene.

Carboxylic Acid Derivatives

Compounds like 6-fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (C₁₀H₉FO₂) demonstrate the indene scaffold's adaptability for introducing hydrogen-bonding motifs critical to drug-receptor interactions.

Analytical Challenges and Identification Strategies

Mass Spectral Fragmentation Patterns

Key fragmentation pathways for 6-fluoro-1H-indene include:

-

Loss of HF (20 Da) from the molecular ion

-

Retro-Diels-Alder cleavage yielding C₇H₆⁺ and C₂HF⁺ fragments

Chromatographic Behavior

Reversed-phase HPLC retention times are expected to decrease compared to non-fluorinated indenes due to fluorine's polarity-enhancing effects. Predicted logP values (2.1–2.3) suggest moderate hydrophobicity .

Applications and Future Directions

Material Science Applications

Conjugated π-systems with fluorine substituents could serve as:

-

Organic semiconductors with tunable bandgaps

-

Fluorophores for optoelectronic devices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume